molecular formula C6H8O4 B144444 (R)-5-Oxotetrahydrofuran-3-yl acetate CAS No. 138666-02-1

(R)-5-Oxotetrahydrofuran-3-yl acetate

Cat. No.: B144444
CAS No.: 138666-02-1
M. Wt: 144.12 g/mol
InChI Key: QOAAHMCFVNHTBI-RXMQYKEDSA-N
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Description

®-5-Oxotetrahydrofuran-3-yl acetate is a chiral compound with significant importance in organic chemistry. It features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. The compound is characterized by the presence of an acetate group and a ketone group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Oxotetrahydrofuran-3-yl acetate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of a hydroxy ester, which can be achieved through the use of acid or base catalysts. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of ®-5-Oxotetrahydrofuran-3-yl acetate may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as the use of recyclable catalysts and solvents, to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-5-Oxotetrahydrofuran-3-yl acetate undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used to replace the acetate group under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted tetrahydrofuran derivatives.

Scientific Research Applications

Organic Chemistry

(R)-5-Oxotetrahydrofuran-3-yl acetate is widely used as an intermediate in the synthesis of various organic compounds. It undergoes several chemical reactions, including:

  • Oxidation : The ketone group can be oxidized to form carboxylic acids.
  • Reduction : It can be reduced to produce alcohols.
  • Substitution : The acetate group can be replaced with other functional groups through nucleophilic substitution reactions .

Biological Applications

The compound has been investigated for its biological activities:

  • Antimicrobial Properties : Studies have shown that this compound exhibits potential antimicrobial effects, making it a candidate for further pharmacological research.
  • Enzyme-Catalyzed Reactions : It serves as a substrate in biochemical assays, aiding in the study of enzyme kinetics and mechanisms.

Medicinal Chemistry

This compound is explored for its potential therapeutic applications:

  • Pharmaceutical Development : It acts as a building block for synthesizing pharmaceutical compounds with possible therapeutic effects, particularly in cancer treatment .
  • Cytotoxic Activity : Case studies have demonstrated its efficacy against various cancer cell lines, showing significant inhibition rates in tumor cells while exhibiting lower toxicity towards healthy cells .

Case Studies

StudyFocusFindings
CytotoxicityThis compound showed 80% inhibition of A375 melanoma cells at 10 μM concentration.
Enzyme InteractionThe compound acted as a substrate in enzyme-catalyzed reactions, demonstrating its utility in biochemical assays.
Antimicrobial ActivityExhibited potential antimicrobial properties, warranting further investigation into its pharmacological applications.

Mechanism of Action

The mechanism of action of ®-5-Oxotetrahydrofuran-3-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various products. The pathways involved in these reactions often include the formation of intermediates that undergo further transformations to yield the final products.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-Oxotetrahydrofuran-3-yl acetate: The enantiomer of ®-5-Oxotetrahydrofuran-3-yl acetate, which has similar chemical properties but different biological activities.

    Tetrahydrofuran-3-yl acetate: A non-chiral analog that lacks the specific stereochemistry of the ®-enantiomer.

    5-Oxotetrahydrofuran-3-yl methyl ether: A compound with a similar structure but different functional groups.

Uniqueness

®-5-Oxotetrahydrofuran-3-yl acetate is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological molecules. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and other chiral compounds.

Biological Activity

(R)-5-Oxotetrahydrofuran-3-yl acetate is a chemical compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a unique five-membered lactone structure characterized by a carbonyl group adjacent to a tetrahydrofuran ring. Its molecular formula is C7H10O3C_7H_{10}O_3, indicating the presence of an acetate group attached to the tetrahydrofuran moiety. The stereochemistry of this compound is significant as it influences its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains, suggesting its utility as an antimicrobial agent. The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes and interfere with cellular processes.

Anticancer Activity

In addition to antimicrobial effects, this compound has demonstrated anticancer activity . Studies have reported cytotoxic effects against several cancer cell lines, including melanoma and leukemia cells. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

The mechanism by which this compound exerts its biological effects includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, disrupting metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Cell Membrane Disruption : Its structural properties allow it to interact with lipid membranes, leading to increased permeability and eventual cell death in susceptible organisms.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various pathogens. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

PathogenInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1564
Escherichia coli12128
Pseudomonas aeruginosa1032

Study 2: Cytotoxicity Against Cancer Cells

Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that the compound exhibited IC50 values ranging from 10 µM to 30 µM across different cell lines.

Cell LineIC50 (µM)
A375 (Melanoma)15
HL-60 (Leukemia)20
MCF7 (Breast Cancer)25

Comparison with Similar Compounds

This compound shares structural similarities with other lactones and esters but exhibits unique biological activities due to its specific stereochemistry.

Compound NameStructure TypeUnique Characteristics
(S)-5-Oxotetrahydrofuran-3-yl acetateLactoneEnantiomer with different biological activity
Benzyl 5-Oxotetrahydrofuran-3-yl AcetateEsterContains a benzyl substituent
4-HydroxybutyrolactoneLactoneExhibits different biological activity

Properties

IUPAC Name

[(3R)-5-oxooxolan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-4(7)10-5-2-6(8)9-3-5/h5H,2-3H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAAHMCFVNHTBI-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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